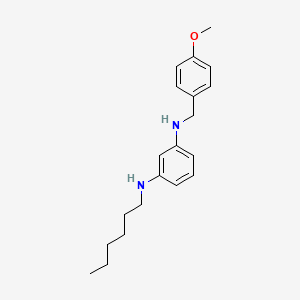
Lithium 3-(azetidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-(azetidin-1-yl)propanoate, also known as AZP-Li, is a synthesized compound . It has a CAS Number of 2102410-37-5 and a molecular weight of 135.09 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of azetidine derivatives, such as Lithium 3-(azetidin-1-yl)propanoate, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A practical and cost-effective synthesis method for azetidine derivatives has been established for further scale-up production .Molecular Structure Analysis
The molecular formula of Lithium 3-(azetidin-1-yl)propanoate is C6H10LiNO2 . The InChI code is 1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium 3-(azetidin-1-yl)propanoate is a white to yellow solid at room temperature . It has a molecular weight of 135.09 .Wissenschaftliche Forschungsanwendungen
Lithium in Neuroprotection and Neurodegenerative Diseases
Lithium has been extensively studied for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. Research indicates lithium's significant role in inhibiting glycogen synthase kinase 3 (GSK3), a protein kinase involved in the pathogenesis of various neurodegenerative disorders. Lithium's inhibition of GSK3 correlates with neuroprotective effects in models of diseases characterized by abnormal protein aggregation, such as Alzheimer's disease, amyotrophic lateral sclerosis, and Huntington's disease. These findings suggest lithium's broad therapeutic potential in slowing the progression of neurodegenerative diseases and improving outcomes in patients with bipolar disorder (Perez-Martinez, 2009; D. Pérez-Martínez, 2009).
Lithium's Role in Bone Health
Emerging evidence points to lithium's osteoprotective effects, promoting bone health through various molecular mechanisms. Lithium has been shown to enhance osteoblastic activity, stimulating bone formation while inhibiting osteoclastic activity, thereby reducing bone resorption. This dual action suggests lithium's potential utility in treating bone disorders and enhancing bone health, although human clinical trials are needed to validate these effects and establish clinical applications (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Lithium in Energy Storage and Microelectronics
Lithium's exceptional properties as a cathode material in rechargeable batteries highlight its critical role in modern energy production and storage devices. The demand for lithium in energy storage, particularly in lithium-ion batteries, underscores its strategic importance in technology and energy sectors. Research focuses on improving the extraction, recovery, and sustainability of lithium resources to support the development of high-energy-density batteries for microelectronics and large-scale energy storage applications (P. Choubey et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;3-(azetidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPOUVWEDACGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CN(C1)CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-(azetidin-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














